7-Chlorochromone-3-sulfonylchloride
Description
7-Chlorochromone-3-sulfonylchloride is a chromone derivative characterized by a sulfonyl chloride (-SO₂Cl) group at position 3 and a chlorine substituent at position 7 of the chromone scaffold (benzopyran-4-one). Chromones are heterocyclic compounds with a ketone-containing bicyclic structure, widely studied for their biological activities and utility as synthetic intermediates. The sulfonyl chloride group enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other functionalized chromone derivatives .
Properties
Molecular Formula |
C9H4Cl2O4S |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
7-chloro-4-oxochromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H4Cl2O4S/c10-5-1-2-6-7(3-5)15-4-8(9(6)12)16(11,13)14/h1-4H |
InChI Key |
HKPMBWAFMKFXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C(C2=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of chromone derivatives allows for tailored reactivity and applications. Below is a comparative analysis of 7-Chlorochromone-3-sulfonylchloride with analogous compounds (Table 1), focusing on substituent positions, functional groups, and inferred reactivity.
Table 1: Structural and Functional Comparison of Chromone Derivatives
| Compound Name | CAS Number | Substituents | Functional Groups | Key Reactivity/Applications |
|---|---|---|---|---|
| This compound | N/A | Cl (C7), -SO₂Cl (C3) | Sulfonyl chloride | Nucleophilic substitution, sulfonamide synthesis |
| 6-Chlorochromone | 33533-99-2 | Cl (C6) | Ketone (C4) | Antimicrobial studies, scaffold for functionalization |
| 6-Bromo-3-formylchromone | 52817-12-6 | Br (C6), -CHO (C3) | Aldehyde | Electrophilic substitution, Schiff base formation |
| 3-Bromo-6-Chlorochromone | 73220-38-9 | Br (C3), Cl (C6) | Halogens | Cross-coupling reactions, halogen exchange |
| 6-Bromochromone-2-carboxylic acid | 51484-06-1 | Br (C6), -COOH (C2) | Carboxylic acid | Metal coordination, salt formation |
Reactivity and Functional Group Analysis
Sulfonyl Chloride vs. Halogens : The sulfonyl chloride group in this compound confers higher electrophilicity compared to simple halogenated chromones (e.g., 6-Chlorochromone). This makes it more reactive toward nucleophiles like amines, enabling sulfonamide synthesis, a critical step in pharmaceutical development . In contrast, bromine or chlorine substituents (e.g., 3-Bromo-6-Chlorochromone) are more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Aldehyde and Carboxylic Acid Derivatives : Compounds like 6-Bromo-3-formylchromone and 6-Bromochromone-2-carboxylic acid exhibit distinct reactivity. The aldehyde group facilitates condensation reactions, while the carboxylic acid enables salt formation or coordination chemistry, broadening their utility in material science .
Positional Effects of Substituents
C3 vs. C6 Substitution : The position of substituents significantly impacts electronic and steric properties. For instance, this compound’s sulfonyl group at C3 directs electrophilic attacks to the electron-deficient C6 position, whereas 6-Chlorochromone’s halogen at C6 activates adjacent positions for further functionalization .
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